molecular formula C11H16ClN B1268749 (4-Chlorobenzyl)isobutylamine CAS No. 69957-81-9

(4-Chlorobenzyl)isobutylamine

Cat. No.: B1268749
CAS No.: 69957-81-9
M. Wt: 197.7 g/mol
InChI Key: HJCJKLVHXIFTPN-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)isobutylamine is an organic compound with the molecular formula C11H16ClN It is characterized by the presence of a 4-chlorobenzyl group attached to an isobutylamine moiety

Scientific Research Applications

(4-Chlorobenzyl)isobutylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for Isobutylamine indicates that it is highly flammable and toxic if swallowed. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “(4-Chlorobenzyl)isobutylamine” are not available, research into similar compounds continues. For instance, the X-ray structure of 4-chlorobenzyl chloride was determined for the first time recently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)isobutylamine typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+IsobutylamineThis compound+HCl\text{4-Chlorobenzyl chloride} + \text{Isobutylamine} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzyl chloride+Isobutylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorobenzyl)isobutylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzyl alcohol.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)isobutylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (4-Chlorobenzyl)amine: Similar structure but lacks the isobutyl group.

    (4-Chlorobenzyl)methylamine: Contains a methyl group instead of an isobutyl group.

    (4-Chlorobenzyl)ethylamine: Contains an ethyl group instead of an isobutyl group.

Uniqueness: (4-Chlorobenzyl)isobutylamine is unique due to the presence of both the 4-chlorobenzyl and isobutylamine groups. This combination imparts specific chemical and biological properties that are distinct from its analogs. The isobutyl group can influence the compound’s lipophilicity and steric interactions, affecting its reactivity and biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCJKLVHXIFTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359380
Record name (4-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69957-81-9
Record name 4-Chloro-N-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69957-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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